molecular formula C24H21N3O3S B4570771 N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B4570771
M. Wt: 431.5 g/mol
InChI Key: LCXWOYUSLQSWPB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative supplied for research purposes. Thiazole-based compounds are a significant area of investigation in medicinal chemistry due to their broad spectrum of pharmacological activities. Structural analogs of this compound, particularly those featuring thiazole carboxamide scaffolds and methoxyphenyl substituents, have demonstrated potential in various research fields, including oncology and neuroscience . For instance, certain thiazole-5-carboxamide derivatives have been explored for their antitumor properties, with some analogs showing promising activity against specific cancer cell lines in vitro . Furthermore, other research compounds containing methoxyphenyl groups have been investigated for their potential to interact with key neurological targets, such as monoamine oxidase A (MAO-A), suggesting a relevance to neuropsychiatric research . The presence of both 4-methoxyphenyl and 3-methoxyphenylamino groups in this molecule may contribute to its physicochemical properties and biomolecular interactions, making it a compound of interest for further pharmacological and mechanistic studies. Researchers can utilize this chemical as a building block or reference standard in the development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-methoxyanilino)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-19-13-11-17(12-14-19)25-23(28)22-21(16-7-4-3-5-8-16)27-24(31-22)26-18-9-6-10-20(15-18)30-2/h3-15H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWOYUSLQSWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological importance. The structural formula can be represented as follows:

C22H25N3O2S\text{C}_{22}\text{H}_{25}\text{N}_3\text{O}_2\text{S}

This structure includes two methoxy-substituted phenyl groups and a carboxamide functional group, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The thiazole moiety has been associated with cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines (MDA-MB-231). For instance, one study reported a significant increase in the percentage of annexin V-FITC-positive apoptotic cells when treated with related thiazole compounds, indicating strong pro-apoptotic activity .
  • IC50 Values : In related thiazole compounds, IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL for cytotoxicity against cancer cell lines .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression.

  • Inhibition Studies : New thiazole carboxamide derivatives have been tested for their COX inhibition capabilities. The results suggest that modifications to the thiazole ring can enhance inhibitory potency against COX enzymes .

3. Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties, which are crucial in addressing antibiotic resistance.

  • Mechanism : The inhibition of carbonic anhydrases (CAs), which are essential for bacterial growth, has been observed with certain thiazole compounds . This suggests that our compound may possess similar antimicrobial properties.

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of various thiazole derivatives found that compounds similar to this compound exhibited significant anticancer activity in vitro. The study utilized MTT assays to measure cell viability and determined that these compounds could reduce cell proliferation effectively.

CompoundCell LineIC50 (µg/mL)Apoptosis Induction
4eMDA-MB-2311.61Yes
4gHT291.98Yes
4hA5492.10Yes

Case Study 2: COX Inhibition

In another study focused on COX inhibitors, derivatives of thiazoles were synthesized and screened for their ability to inhibit COX enzymes. The results indicated that modifications at specific positions within the thiazole structure significantly influenced their inhibitory potency.

Scientific Research Applications

Basic Information

  • Molecular Formula : C24H21N3O3S
  • Molecular Weight : 429.51 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Structure

The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in drug design. The presence of methoxy groups enhances its lipophilicity and may improve bioavailability.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Animal Models

In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical scores compared to controls.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Table: Summary of Biological Activities

Activity TypeModel/System UsedResults
AnticancerIn vitro cell linesSignificant growth inhibition
Anti-inflammatoryAnimal modelsReduced inflammatory markers
AntimicrobialBacterial strainsEffective against specific pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, functional groups, and biological activities:

Compound Name Structural Features Biological Activity Unique Aspects
Target Compound Thiazole core, 4-phenyl, 5-carboxamide (N-4-methoxyphenyl), 2-amino (N-3-methoxyphenyl) Anticancer (predicted), antimicrobial (predicted) Dual methoxyphenyl groups enhance binding specificity and metabolic stability .
N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide Ureido group at position 2, 4-methylthiazole, phenethyl chain Anticancer, antimicrobial Ureido group may increase hydrogen-bonding interactions with biological targets.
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide Oxadiazole-thiophene hybrid, 4-methoxyphenyl Unspecified (likely enzyme inhibition) Thiophene replaces thiazole, altering electronic properties and bioactivity.
N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Thiadiazole core, cyclopentyl carboxamide Antimicrobial, anticancer Thiadiazole’s sulfur-rich structure may improve redox activity.
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide Thiazole-oxazole hybrid, 3,5-dimethyl oxazole Research tool for cancer/infectious diseases Dual heterocyclic rings (thiazole + oxazole) enable multi-target interactions.
2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide Chlorophenyl-ureido group, phenethyl chain Antitumor, antimicrobial Chlorine substituent increases electrophilicity and cytotoxicity.

Key Structural Determinants of Activity

  • Methoxy Substitutions: The target compound’s 3- and 4-methoxyphenyl groups improve membrane permeability compared to non-substituted analogues (e.g., simple phenyl-thiazoles) .
  • Carboxamide Linkage : The N-(4-methoxyphenyl)carboxamide group may enhance binding to kinase targets, as seen in similar ureido-thiazole derivatives .
  • Thiazole vs. Oxadiazole/Thiadiazole : Replacing thiazole with oxadiazole () or thiadiazole () alters ring electronegativity, affecting target selectivity .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The target compound’s methoxy groups may reduce oxidative metabolism, extending half-life compared to hydroxylated analogues .
  • Toxicity : Thiazole derivatives with chloro substituents (e.g., ) often exhibit higher cytotoxicity than methoxy-substituted variants .

Q & A

Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions .
  • Coupling reactions : Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
  • Carboxamide linkage : Activation of the carboxylic acid moiety (e.g., using HATU or EDC) followed by coupling with 4-methoxyaniline . Key characterization methods include NMR (to confirm substitution patterns), IR (to validate carbonyl groups), and mass spectrometry (to verify molecular weight) .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via HPLC with UV detection (typically >95% purity threshold). Structural confirmation relies on:

  • 1^1H/13^{13}C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons, and thiazole carbons.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
  • Elemental analysis : To validate empirical formula consistency .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to:

  • Calculate HOMO-LUMO gaps to predict reactivity.
  • Model charge distribution on methoxy and thiazole groups, which influence binding to biological targets . Software like Gaussian or ORCA is recommended, with solvent effects modeled using the PCM approach .

Q. How do substituents (e.g., methoxy groups) impact pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Methoxyphenyl : Enhances lipophilicity, improving membrane permeability.
  • 3-Methoxyphenylamino : Participates in hydrogen bonding with target proteins (e.g., kinases or receptors) .
  • Phenyl at C4 : Stabilizes π-π stacking interactions in hydrophobic binding pockets . Comparative assays with analogs lacking methoxy groups show reduced activity, confirming their role in target engagement .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Purity issues : Trace solvents (e.g., DMSO) or byproducts altering results. Mitigation strategies:
  • Standardized protocols : Use clinically relevant cell models (e.g., primary cells) and validate purity via LC-MS.
  • Dose-response curves : Confirm IC50_{50} consistency across replicates .

Methodological Insights

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to quantify ATP competition.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • CRISPR/Cas9 knockout models : Validate specificity by comparing responses in wild-type vs. target gene-deficient cells .

Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated?

  • In vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life.
    • In vivo studies : Administer orally to rodent models and measure plasma concentration via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.